Cas no 128958-65-6 (4-Benzyloxybenzhydrazide)
4-Benzyloxybenzhydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzyloxy)benzohydrazide
- 4-BENZYLOXYBENZHYDRAZIDE
- 4-BENZYLOXYBENZOIC ACID HYDRAZIDE
- 184
- 4-phenylmethoxybenzohydrazide
- AKOS BBB
- 4-BENZYLOXYBENZOHYDRAZIDE
- MFCD00564772
- A805884
- AC-7818
- SR-01000074004
- FS-4327
- LZMCSSDFZRJZIS-UHFFFAOYSA-N
- SCHEMBL863916
- EN300-14194
- FT-0600999
- Benzoic acid, 4-(phenylmethoxy)-, hydrazide
- SR-01000074004-1
- (4-benzyloxy benzoyl) hydrazine
- 4-(Benzyl-oxy)-benzoyl-hydrazin
- Z58982727
- AKOS000319457
- BDBM50320732
- J-005639
- Mono-2-octylphthalate
- CS-0204464
- DTXSID70364121
- 128958-65-6
- CHEMBL1164663
- AKOS BBB/184
- 4-BENZYLOXYBENZHYDRAZIDE 98%
- BBL003490
- DB-041914
- STK119329
- DFA95865
- DTXCID60315167
- 630-214-5
- 4-Benzyloxybenzhydrazide
-
- MDL: MFCD00564772
- Inchi: 1S/C14H14N2O2/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
- InChI Key: LZMCSSDFZRJZIS-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(NN)=O)=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 242.10600
- Monoisotopic Mass: 242.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 64.4A^2
Experimental Properties
- Color/Form: solid
- Density: 1.201
- Melting Point: 140 °C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.61
- PSA: 64.35000
- LogP: 2.96030
4-Benzyloxybenzhydrazide Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S36/37/39-S26
-
Hazardous Material Identification:
- Safety Term:S36/37/39
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4-Benzyloxybenzhydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Benzyloxybenzhydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024022-500mg |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 500mg |
372CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024022-1g |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 1g |
584CNY | 2021-05-07 | ||
| Alichem | A019097392-25g |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 95% | 25g |
360.00 USD | 2021-06-17 | |
| Fluorochem | 018218-5g |
4-Benzyloxybenzhydrazide |
128958-65-6 | 98% | 5g |
£59.00 | 2022-03-01 | |
| Fluorochem | 018218-25g |
4-Benzyloxybenzhydrazide |
128958-65-6 | 98% | 25g |
£238.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024022-1g |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 1g |
584.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024022-500mg |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 500mg |
372.0CNY | 2021-07-10 | ||
| Fluorochem | 018218-1g |
4-Benzyloxybenzhydrazide |
128958-65-6 | 98% | 1g |
£17.00 | 2022-03-01 | |
| Ambeed | A587139-1g |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 98% | 1g |
$9.0 | 2025-02-25 | |
| Ambeed | A587139-5g |
4-(Benzyloxy)benzohydrazide |
128958-65-6 | 98% | 5g |
$42.0 | 2025-02-25 |
4-Benzyloxybenzhydrazide Suppliers
4-Benzyloxybenzhydrazide Related Literature
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Biplob Borah,L. Raju Chowhan RSC Adv. 2022 12 14022
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Szymon Kapu?ciński,Anita Gardias,Damian Pociecha,Marcin Jasiński,Jacek Szczytko,Piotr Kaszyński J. Mater. Chem. C 2018 6 3079
Additional information on 4-Benzyloxybenzhydrazide
Introduction to 4-Benzyloxybenzhydrazide (CAS No: 128958-65-6)
4-Benzyloxybenzhydrazide, identified by the Chemical Abstracts Service Number (CAS No) 128958-65-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a benzhydrazide core structure substituted with a benzyloxy group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular architecture, characterized by aromatic rings and functional groups, positions it as a versatile building block for more complex molecules.
The relevance of 4-benzyloxybenzhydrazide in contemporary research is underscored by its potential applications in medicinal chemistry. The benzhydrazide moiety is well-documented for its role in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. Recent studies have highlighted its utility in the development of novel compounds with therapeutic potential, including those aimed at modulating enzyme activity and receptor interactions. The presence of the benzyloxy group enhances the compound's solubility and stability, making it an attractive candidate for further functionalization.
In the realm of synthetic organic chemistry, 4-benzyloxybenzhydrazide serves as a crucial intermediate for constructing more intricate scaffolds. Researchers have leveraged its reactivity to develop new synthetic routes, enabling the efficient preparation of heterocyclic compounds that are otherwise challenging to synthesize. The compound's ability to undergo various transformations, such as nucleophilic aromatic substitution and condensation reactions, makes it a cornerstone in multi-step syntheses. These transformations are pivotal for creating derivatives with tailored biological activities, which could lead to breakthroughs in drug discovery.
One of the most compelling aspects of 4-benzyloxybenzhydrazide is its role in the development of small-molecule inhibitors. The benzhydrazide core is frequently incorporated into molecules designed to interact with biological targets at the molecular level. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer metabolism and neurodegenerative diseases. The benzyloxy substituent not only improves pharmacokinetic properties but also allows for selective binding to target proteins, enhancing the compound's efficacy.
Recent advancements in computational chemistry have further illuminated the potential of 4-benzyloxybenzhydrazide. Molecular modeling studies have demonstrated its ability to form stable complexes with various biomolecules, providing insights into its mechanism of action. These studies often involve docking simulations, which predict how the compound might interact with enzymes or receptors in vitro. Such computational approaches are increasingly integral to drug discovery pipelines, as they accelerate the identification of promising candidates before experimental validation.
The synthesis of 4-benzyloxybenzhydrazide itself is a testament to modern chemical innovation. While traditional methods rely on multi-step processes involving hazardous reagents, recent developments have focused on greener and more efficient synthetic routes. For example, catalytic methods employing transition metals have been optimized to produce this compound with higher yields and reduced environmental impact. These advancements align with global efforts to promote sustainable chemistry practices.
In addition to its pharmaceutical applications, 4-benzyloxybenzhydrazide has found utility in materials science. Its ability to participate in polymerization reactions makes it a candidate for developing novel polymers with specific properties. These materials could find applications in coatings, adhesives, or even biodegradable plastics, contributing to innovations across multiple industries.
The future prospects for 4-benzyloxybenzhydrazide are bright, driven by ongoing research and interdisciplinary collaborations. As our understanding of biological systems deepens, so too does the demand for sophisticated chemical tools like this one. Whether used as an intermediate or a lead compound, its versatility ensures that it will remain a cornerstone of modern chemical research for years to come.
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